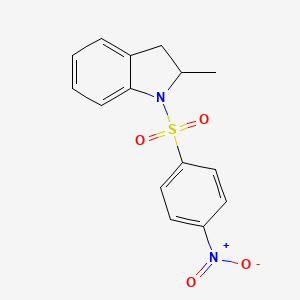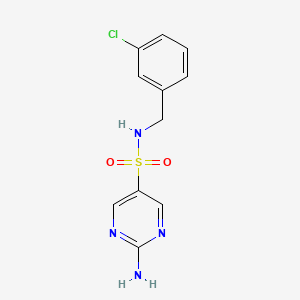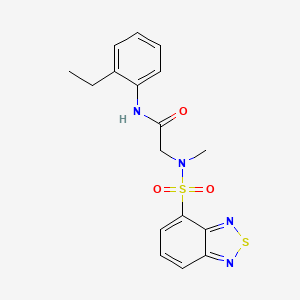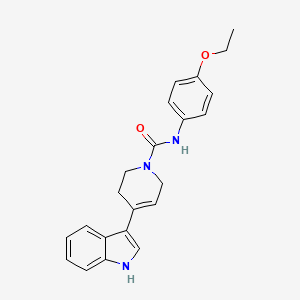
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.
作用机制
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole works by inhibiting the interaction between p53 and MDM2, which is critical for the regulation of p53. When p53 is activated, it can induce cell cycle arrest or apoptosis, preventing the development of cancer. However, MDM2 can bind to p53 and inhibit its activity, allowing cancer cells to proliferate. By inhibiting the p53-MDM2 interaction, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can also inhibit the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is its potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has some limitations in lab experiments, including its low solubility and stability in aqueous solutions. This can make it difficult to administer and study in vivo.
未来方向
There are several future directions for the development of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole and related compounds. One area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, to improve its efficacy and reduce its toxicity. Another area is the identification of biomarkers that can predict the response to 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, allowing for personalized cancer therapy. Finally, there is potential for the development of combination therapies that incorporate 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole with other cancer drugs, to enhance its antitumor activity.
合成方法
The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylindole to form the corresponding sulfonamide. This intermediate is then reduced to the corresponding sulfonamide hydrazine, which is further reacted with the appropriate aldehyde to form the final product. The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity, making it a viable candidate for further development.
科学研究应用
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
属性
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-11-10-12-4-2-3-5-15(12)16(11)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYXIFAVSLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)